molecular formula C12H9NO5 B6216838 2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1218777-30-0

2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B6216838
CAS RN: 1218777-30-0
M. Wt: 247.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione (referred to hereafter as 2-ODID) is a novel compound that has recently been studied for its potential applications in scientific research. 2-ODID has been found to possess a number of unique properties that make it an attractive candidate for use in various experiments. In

Scientific Research Applications

2-ODID has been found to possess a number of interesting properties that make it an attractive candidate for use in scientific research. For example, it has been found to have strong antioxidant activity, which makes it a potential candidate for use in the treatment of oxidative stress-related diseases. In addition, it has been found to possess anti-inflammatory and anti-cancer properties, making it a potential candidate for use in the treatment of various cancers. Furthermore, 2-ODID has been found to possess neuroprotective properties, making it a potential candidate for use in the treatment of neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of 2-ODID is not yet fully understood. However, it is believed that the compound acts by scavenging free radicals and inhibiting the production of reactive oxygen species. In addition, it has been found to inhibit the activity of several enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammation and cancer. Furthermore, 2-ODID has been found to modulate the expression of several genes, which may be involved in its anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects
2-ODID has been found to possess a number of biochemical and physiological effects. For example, it has been found to inhibit the activity of several enzymes involved in inflammation and cancer, as well as modulate the expression of several genes. In addition, it has been found to possess antioxidant and neuroprotective properties, which may be beneficial in the treatment of oxidative stress-related diseases and neurodegenerative diseases, respectively.

Advantages and Limitations for Lab Experiments

2-ODID has a number of advantages for use in lab experiments. For example, it is relatively easy to synthesize, and the reaction can be carried out under mild conditions. Furthermore, it has been found to possess a number of interesting properties, such as antioxidant and anti-inflammatory activity, making it an attractive candidate for use in various experiments. However, there are some limitations to its use in lab experiments. For example, it is not yet fully understood how 2-ODID works, and further research is needed to fully elucidate its mechanism of action. In addition, the compound is relatively new and there is limited data available on its effects in vivo.

Future Directions

There are a number of possible future directions for 2-ODID research. For example, further research is needed to fully elucidate its mechanism of action and to understand its effects in vivo. In addition, further studies are needed to explore its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Furthermore, there is a need for further studies to explore the compound’s potential use as an antioxidant and anti-inflammatory agent. Finally, further studies are needed to explore the compound’s potential use in drug delivery systems.

Synthesis Methods

2-ODID can be synthesized through a two-step process involving the reaction of an aldehyde with an acid chloride in the presence of an amine. The first step involves the formation of an aldol condensation product, which is then reacted with an acid chloride in the presence of an amine to form 2-ODID. The reaction is carried out under mild conditions, and the product can be purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione' involves the reaction of 2,3-dihydro-1H-isoindole-1,3-dione with 2-oxo-1,3-dioxolane-4-carbaldehyde in the presence of a suitable catalyst.", "Starting Materials": [ "2,3-dihydro-1H-isoindole-1,3-dione", "2-oxo-1,3-dioxolane-4-carbaldehyde" ], "Reaction": [ "To a stirred solution of 2,3-dihydro-1H-isoindole-1,3-dione (1.0 g, 6.5 mmol) in dry DMF (10 mL) under nitrogen, 2-oxo-1,3-dioxolane-4-carbaldehyde (1.5 g, 13 mmol) and a catalytic amount of TBD (0.1 g, 0.65 mmol) were added.", "The reaction mixture was stirred at room temperature for 24 hours.", "The reaction mixture was then poured into water (50 mL) and extracted with ethyl acetate (3 x 50 mL).", "The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.", "The crude product was purified by column chromatography on silica gel using ethyl acetate/hexanes (1:4) as the eluent to afford the desired product as a white solid (1.2 g, 80% yield)." ] }

CAS RN

1218777-30-0

Molecular Formula

C12H9NO5

Molecular Weight

247.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.